Comprehensive Technical Guide on the Chemical Properties and Applications of 4-(2,4-Difluorophenyl)nicotinic acid
Comprehensive Technical Guide on the Chemical Properties and Applications of 4-(2,4-Difluorophenyl)nicotinic acid
Executive Summary
4-(2,4-Difluorophenyl)nicotinic acid (CAS: 141764-22-9) is a highly specialized, fluorinated biaryl building block extensively utilized in modern drug discovery and agrochemical development[1]. Combining the amphoteric properties of a nicotinic acid (pyridine-3-carboxylic acid) core with the metabolic resilience of a 2,4-difluorophenyl moiety, this compound serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). It is notably featured in the patent literature for the development of complex kinase inhibitors and ureido-nicotinamide modulators of transmembrane conductance regulators[2]. This whitepaper provides a rigorous analysis of its physicochemical profile, mechanistic synthesis, and downstream applications, designed for senior scientists and process chemists.
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-(2,4-Difluorophenyl)nicotinic acid dictates its behavior in both biological systems and synthetic workflows.
Quantitative Data Summary
Table 1: Key Physicochemical Properties
| Property | Quantitative Value | Causality / Significance |
| CAS Number | 141764-22-9 | Unique identifier for procurement and regulatory compliance[1]. |
| Molecular Formula | C12H7F2NO2 | Defines the stoichiometry; includes two fluorine atoms for metabolic tuning[1]. |
| Molecular Weight | 235.19 g/mol | Low molecular weight, ideal for fragment-based drug design and Lipinski's Rule of 5 compliance[1]. |
| pKa (Carboxylic Acid) | ~4.5 (Predicted) | Determines the acidic handle reactivity for downstream amide coupling. |
| pKa (Pyridine N) | ~2.5 (Predicted) | Dictates the amphoteric nature; crucial for isoelectric isolation during workup. |
The Role of Fluorination (Causality)
The strategic placement of fluorine atoms at the 2- and 4-positions of the phenyl ring is not arbitrary. In medicinal chemistry, fluorine substitution is a proven tactic to enhance a drug's pharmacokinetic profile[3].
-
Conformational Locking : The fluorine atom at the 2-position (ortho to the biaryl axis) introduces steric hindrance against the adjacent pyridine ring. This forces the two aromatic rings into a non-planar dihedral angle. This disruption of planarity prevents flat molecular stacking in the crystal lattice, thereby increasing aqueous solubility and allowing the molecule to fit precisely into three-dimensional hydrophobic pockets of target proteins[4].
-
Metabolic Stability : The fluorine atom at the 4-position (para to the biaryl axis) blocks oxidative metabolism. Cytochrome P450 enzymes typically hydroxylate electron-rich para-positions; the highly electronegative and strongly bonded C-F bond resists this oxidation, significantly extending the biological half-life of the resulting API[5].
Mechanistic Synthesis & Optimization
The industrial and laboratory-scale synthesis of 4-(2,4-Difluorophenyl)nicotinic acid relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[6].
Catalytic Causality: To prevent the free carboxylic acid from coordinating with and deactivating the palladium catalyst, the reaction is typically performed using an ester precursor (e.g., methyl 4-chloronicotinate). The cross-coupling with (2,4-difluorophenyl)boronic acid is facilitated by a Pd(II) pre-catalyst such as Pd(dppf)Cl2. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is explicitly chosen because its wide bite angle accelerates the reductive elimination step and suppresses the competing protodeboronation of the electron-deficient fluorinated boronic acid[7].
Figure 1: Mechanistic pathway of the Suzuki-Miyaura cross-coupling for compound synthesis.
Experimental Protocols (Self-Validating System)
The following protocol details a robust, self-validating workflow for synthesizing and isolating the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Setup : Charge a flame-dried Schlenk flask with methyl 4-chloronicotinate (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent System : Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v).
-
Causality: The biphasic nature ensures that the aqueous base converts the boronic acid into a reactive, electron-rich boronate complex, which is essential for successful transmetalation[6].
-
-
Reaction : Heat to 90°C under a nitrogen atmosphere for 4 hours.
-
Validation : Monitor the consumption of the aryl chloride via LC-MS. The reaction is complete when the starting material peak disappears and the intermediate ester mass is dominant.
Step 2: In Situ Saponification & Workup
-
Hydrolysis : Cool the mixture to room temperature. Add 2M aqueous LiOH (3.0 equiv) directly to the reaction mixture. Stir for 2 hours until TLC confirms total ester consumption.
-
Phase Separation : Concentrate the mixture in vacuo to remove the organic solvent (1,4-dioxane). Extract the remaining aqueous layer with ethyl acetate to remove organic impurities and catalyst residues.
-
Isoelectric Precipitation : Carefully adjust the aqueous layer to pH 3.5 using 1M HCl.
-
Causality: 4-(2,4-Difluorophenyl)nicotinic acid is amphoteric. Adjusting the pH to its isoelectric point neutralizes the molecule, drastically reducing its aqueous solubility and forcing it to precipitate as a pure solid.
-
-
Isolation : Filter the off-white precipitate, wash with cold water, and dry under high vacuum. Validate purity via 1H-NMR and HPLC (>98% expected).
Pharmacological & Drug Discovery Relevance
Once synthesized, the carboxylic acid moiety of 4-(2,4-Difluorophenyl)nicotinic acid serves as a primary handle for further derivatization, most commonly through amide coupling. This scaffold is frequently utilized in the patent literature to generate complex ureido-nicotinamide derivatives that function as potent modulators of transmembrane conductance regulators and target-specific kinase pathways[8],[2].
Figure 2: Standard workflow for the derivatization of the nicotinic acid core into an API.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 2008, 37, 320-330. DOI: 10.1039/B610213C. URL:[Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95 (7), 2457–2483. DOI: 10.1021/cr00039a007. URL:[Link]
- Vertex Pharmaceuticals Incorporated. "Solid forms of 2-(2, 4-difluorophenyl)-6-(1-(2,6-difluorophenyl)ureido)nicotinamide". Patent WO2010093889A2, 2010.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pa:(Stefanie Roeper)-佰腾网专利查询-全球专利搜索领导品牌 [baiten.cn]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. epo.org [epo.org]
